2-(Ethylsulfanyl)ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-(Ethylsulfanyl)ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethylsulfanyl and ethylphenyl groups. Common reagents used in these reactions include aldehydes, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.
Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol-containing enzymes, while the quinoline core can intercalate with DNA, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation, but these interactions are believed to contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethylsulfanyl)ethyl 4-(4-methylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-(Methylsulfanyl)ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Compared to similar compounds, 2-(Ethylsulfanyl)ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits unique properties due to the presence of both ethylsulfanyl and ethylphenyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a compound of significant interest in various research fields .
Properties
IUPAC Name |
2-ethylsulfanylethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO3S/c1-6-17-8-10-18(11-9-17)22-21(24(28)29-12-13-30-7-2)16(3)26-19-14-25(4,5)15-20(27)23(19)22/h8-11,22,26H,6-7,12-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTVSPBXTUERDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCSCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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